Epirubicin Hydrochloride

Description

Properties

IUPAC Name |

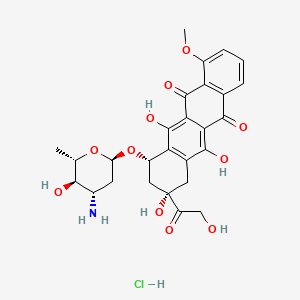

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-FGBSZODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56420-45-2 (Parent) | |

| Record name | Epirubicin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50860297 | |

| Record name | Epirubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56390-09-1 | |

| Record name | Epirubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56390-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epirubicin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epirubicin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epirubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIRUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22966TX7J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties and structure of Epirubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Epirubicin Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental protocols to support further investigation and application of this potent antineoplastic agent.

Chemical and Physical Properties

This compound is an anthracycline antibiotic and a 4'-epimer of doxorubicin.[1][2] It is an orange-red, crystalline powder.[3][4] The following tables summarize its key physicochemical properties.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₀ClNO₁₁ | [5][6] |

| Molecular Weight | 579.98 g/mol | [5][6][7] |

| CAS Number | 56390-09-1 | [4][5][8] |

| Appearance | Orange-red crystalline solid/powder | [3][4] |

| Melting Point | 185°C (decomposition) | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Freely soluble; 100 mg/mL | [9][10] |

| Methanol | Freely soluble | [4][9] |

| Ethanol | Slightly soluble; Insoluble | [9][10] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [10] |

| Acetonitrile | Slightly soluble | [9] |

| Methylene Chloride | Sparingly soluble | [9] |

| Acetone | Insoluble | [4] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [8] |

Table 3: Spectroscopic and Physicochemical Parameters of this compound

| Parameter | Value | Source(s) |

| UV-Vis λmax (in H₂O) | 234, 252, 289, 479, 497 nm | [3][8] |

| pKa₁ (phenol) | 9.17 | |

| pKa₂ (amine) | 9.93 | [7] |

| pKa₃ (hydroxyl) | 12.67 |

Chemical Structure

This compound is a complex molecule characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a hydrochloride salt.

Caption: Chemical structure of this compound.

Mechanism of Action

The primary antineoplastic activity of this compound is achieved through a multi-faceted mechanism that ultimately leads to cell death.[2][10] The core mechanisms are DNA intercalation and inhibition of topoisomerase II.[4][10]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantification and purity assessment of this compound.[11][12]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[11]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A mixture of 0.16% o-phosphoric acid solution (A) and a mixture of acetonitrile and methanol (80:20, v/v) (B) in a ratio of 60:40 (A:B).[11][12]

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).[11]

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 20 µL) of the sample solution.

-

Record the chromatogram and determine the retention time and peak area of this compound.

-

Quantify the sample by comparing its peak area with that of a standard of known concentration.

-

Spectroscopic Analysis

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: Deionized water or a suitable buffer.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).

-

Procedure:

-

Record the UV-Vis spectrum from 200 to 800 nm against a solvent blank.

-

Identify the wavelengths of maximum absorbance (λmax). The characteristic λmax values for this compound are approximately 234, 252, 289, and 479 nm.[8]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.

-

-

Procedure:

-

Record the IR spectrum of the KBr pellet from approximately 4000 to 400 cm⁻¹.

-

Identify characteristic peaks corresponding to the functional groups present in the this compound molecule.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d₆.

-

Procedure:

-

Acquire the ¹H NMR spectrum. Key chemical shifts for this compound in DMSO-d₆ include a doublet at δ=1.32 ppm (H-6').

-

Acquire the ¹³C NMR spectrum.

-

Analyze the spectra to confirm the chemical structure.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]

-

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value of this compound.

-

DNA Intercalation and Topoisomerase II Inhibition Assays

The mechanism of action of this compound can be investigated through DNA intercalation and topoisomerase II inhibition assays.

-

Principle: The intercalation of this compound into plasmid DNA alters its conformation, leading to a change in its electrophoretic mobility on an agarose gel.

-

Materials:

-

Supercoiled plasmid DNA

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of this compound.

-

Run the samples on an agarose gel.

-

Stain the gel and visualize the DNA bands under UV light.

-

Observe the shift in the mobility of the plasmid DNA bands with increasing concentrations of this compound, indicating intercalation.

-

-

Principle: this compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA cleavage products.

-

Materials:

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer containing ATP

-

This compound

-

Proteinase K and SDS

-

Agarose gel electrophoresis system

-

-

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase II in the presence and absence of this compound.

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

An increase in the amount of linear and nicked DNA in the presence of this compound indicates the stabilization of the topoisomerase II-DNA cleavage complex.

-

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive characterization of this compound.

Caption: General experimental workflow for this compound.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 5. researchgate.net [researchgate.net]

- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 7. This compound | C27H30ClNO11 | CID 65348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Page loading... [guidechem.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

Epirubicin Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirubicin Hydrochloride, a pivotal anthracycline antibiotic in cancer chemotherapy, is a semi-synthetic derivative of daunorubicin. Its discovery marked a significant advancement in the quest for anti-cancer agents with improved therapeutic indices. This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic pathways leading to this compound. Detailed experimental protocols for key synthetic transformations are provided, alongside a quantitative summary of reaction yields and purity. A comprehensive diagram of the primary synthesis route from daunorubicin is presented to facilitate a clear understanding of the chemical logic underpinning its production.

Discovery and Development

This compound was developed by the Italian pharmaceutical company Farmitalia Carlo Erba in the 1970s and was first launched in Italy in 1984.[1] It emerged from a program aimed at modifying the structure of existing anthracyclines, such as doxorubicin and daunorubicin, to enhance their anti-tumor activity while mitigating the dose-limiting cardiotoxicity associated with this class of drugs. Epirubicin is the 4'-epimer of doxorubicin, a stereochemical modification that favorably alters its pharmacokinetic profile and reduces cardiotoxicity.[2] It was approved for use in the United States in 1999.[1]

Mechanism of Action

Epirubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits nucleic acid (DNA and RNA) and protein synthesis.[2][3] This intercalation also leads to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, resulting in DNA strand breaks and apoptosis.[4][5] Additionally, epirubicin is involved in the generation of cytotoxic free radicals, which contribute to its anti-cancer activity.[4]

Chemical Synthesis Pathways

The most common and economically viable synthesis of this compound starts from daunorubicin, a readily available fermentation product. An alternative route utilizes 13-dihydrodaunorubicin (daunorubicinol). This guide will focus on the synthesis from daunorubicin, outlining the key chemical transformations.

Synthesis of this compound from Daunorubicin

The synthesis from daunorubicin involves a multi-step process that can be broadly categorized into: protection of the amino group, epimerization of the 4'-hydroxyl group, introduction of the 14-hydroxyl group, and final deprotection and salt formation.

Experimental Protocols

The following protocols are synthesized from various patented methods and represent a general approach to the synthesis. Specific conditions may vary.

Step 1: N-Trifluoroacetylation of Daunorubicin

-

Objective: To protect the amino group on the daunosamine sugar moiety to prevent its participation in subsequent reactions.

-

Procedure: Daunorubicin hydrochloride is dissolved in a suitable solvent mixture, such as methanol and 1,4-dioxane. Trifluoroacetic anhydride is added dropwise at a controlled temperature (typically room temperature). The reaction is stirred for a specified period (e.g., 1 hour). Propylene oxide is then added to neutralize any excess acid. The product, N-Trifluoroacetyl-daunorubicin, is precipitated by adding the reaction mixture to a non-polar solvent like diisopropyl ether, filtered, and washed.

Step 2: Oxidation to the 4'-Keto Intermediate

-

Objective: To oxidize the 4'-hydroxyl group of the daunosamine moiety to a ketone, which is a prerequisite for stereoselective reduction.

-

Procedure: N-Trifluoroacetyl-daunorubicin is dissolved in an aprotic solvent (e.g., dimethyl sulfoxide, DMSO). An activating agent, such as acetic anhydride or trifluoroacetic anhydride, is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC). The resulting 4'-keto-N-trifluoroacetyl-daunorubicin is then isolated.

Step 3: Stereoselective Reduction to N-Trifluoroacetyl-4'-epi-daunorubicin

-

Objective: To reduce the 4'-keto group to a hydroxyl group with the desired equatorial orientation (epi-configuration).

-

Procedure: The 4'-keto intermediate is dissolved in a suitable solvent. A reducing agent, such as sodium borohydride, is added portion-wise at a low temperature to control the stereoselectivity of the reduction. The reaction is monitored for completion. This step is critical for establishing the correct stereochemistry of epirubicin. The yield of the desired epimer can be over 90% with this method.

Step 4: Hydrolysis of the N-Trifluoroacetyl Group

-

Objective: To deprotect the amino group.

-

Procedure: N-Trifluoroacetyl-4'-epi-daunorubicin is suspended in water at a controlled temperature (e.g., 30°C). A basic solution, such as aqueous sodium hydroxide (NaOH), is added to achieve hydrolysis. The reaction is typically incubated for around 30 minutes and then neutralized with an acid (e.g., hydrochloric acid). The product, 4'-epi-daunorubicin, can be purified by preparative chromatography.

Step 5: Bromination at the 14-Position

-

Objective: To introduce a leaving group at the C-14 position for subsequent hydroxylation.

-

Procedure: 4'-epi-Daunorubicin is dissolved in a solvent mixture (e.g., methanol/1,4-dioxane/methyl formate). A solution of bromine in a suitable solvent is added dropwise. The reaction is stirred for approximately one hour.

Step 6: Hydrolysis to Epirubicin

-

Objective: To displace the bromine atom with a hydroxyl group.

-

Procedure: The 14-bromo intermediate is hydrolyzed in the presence of a formate salt, such as sodium formate (HCOONa), in a water/acetone mixture. The reaction is stirred for an extended period (e.g., 18-24 hours) at room temperature. The pH is carefully adjusted during the process.

Step 7: Purification and Salt Formation

-

Objective: To purify the final product and convert it to its stable hydrochloride salt.

-

Procedure: The crude epirubicin is purified using chromatographic techniques, such as column chromatography with an appropriate resin. The purified epirubicin base is then dissolved in a suitable solvent and treated with hydrochloric acid to form this compound. The final product is often isolated by crystallization or lyophilization. A common purification method involves dissolving the crude product in an ethanol-water solution, adjusting the pH to 2-5 with hydrochloric acid, and then inducing crystallization by adding a mixture of ethers and ketones. This method can yield a product with a purity of over 99%.

Quantitative Data

The following table summarizes typical yields and purity data for the synthesis of this compound from daunorubicin, as compiled from various sources.

| Synthesis Step | Starting Material | Product | Typical Yield | Purity (HPLC) |

| N-Trifluoroacetylation | Daunorubicin | N-Trifluoroacetyl-daunorubicin | >90% | - |

| Oxidation to 4'-Keto Intermediate | N-Trifluoroacetyl-daunorubicin | 4'-Keto-N-trifluoroacetyl-daunorubicin | High | - |

| Stereoselective Reduction | 4'-Keto-N-trifluoroacetyl-daunorubicin | N-Trifluoroacetyl-4'-epi-daunorubicin | >90% (of epi-isomer) | ~95% |

| Hydrolysis of N-Trifluoroacetyl Group | N-Trifluoroacetyl-4'-epi-daunorubicin | 4'-epi-Daunorubicin Hydrochloride | - | ~96% |

| Overall from Daunorubicin to Epirubicin HCl | Daunorubicin | This compound | Variable | >99% |

| Purification of Crude Epirubicin HCl | Crude this compound | Pure this compound Crystal | >90% | >99.4% |

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on the strategic manipulation of functional groups on the daunorubicin scaffold. The key transformations, including the protection of the amino group, stereoselective reduction of the 4'-keto group, and introduction of the 14-hydroxyl group, are critical for achieving the final product with high purity and yield. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, providing a solid foundation for understanding and potentially improving upon the existing synthetic routes to this vital anti-cancer agent.

References

- 1. data.epo.org [data.epo.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. CN102120750B - this compound purification method - Google Patents [patents.google.com]

- 4. Isolation and characterization of degradation impurities in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DE602006020336D1 - SYNTHESIS OF EPIRUBICIN FROM 13-DIHYDRODAUNORUBICIN - Google Patents [patents.google.com]

Epirubicin Hydrochloride: A Technical Guide on its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epirubicin hydrochloride is a potent anthracycline antibiotic widely employed in chemotherapy for various malignancies, including breast cancer, lymphomas, and leukemias.[1][2][3] Its primary mechanism of antitumor activity is the inhibition of DNA topoisomerase II, a critical enzyme involved in maintaining DNA topology during essential cellular processes.[4][5][6] This technical guide provides an in-depth exploration of epirubicin's role as a topoisomerase II inhibitor, detailing its mechanism of action, the signaling pathways it triggers, and the experimental protocols used for its characterization.

Core Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving topological DNA problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then resealing the break.[7][8][9] Epirubicin disrupts this catalytic cycle, effectively converting the enzyme into a cellular toxin.[10]

The process involves several key steps:

-

DNA Intercalation : Epirubicin's planar ring structure inserts itself between DNA base pairs.[1][5][11] This initial binding distorts the DNA helix, setting the stage for interaction with topoisomerase II.[5]

-

Formation of the Ternary Complex : Epirubicin then stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[4][5][11]

-

Inhibition of DNA Religation : By stabilizing this complex, epirubicin prevents the enzyme from resealing the DNA double-strand break.[4][5]

-

Accumulation of DNA Damage : The persistence of these enzyme-linked DNA breaks leads to the accumulation of permanent, irreversible double-strand breaks, particularly when a replication fork collides with the complex.[11][12] This extensive DNA damage triggers downstream cellular responses.[5]

In addition to topoisomerase II poisoning, epirubicin can also generate cytotoxic free radicals, which contribute to DNA and cell membrane damage.[1][5][11]

Caption: Epirubicin's mechanism of topoisomerase II inhibition.

Cellular Signaling Pathways and Consequences

The accumulation of epirubicin-induced double-strand breaks activates a cascade of cellular signaling pathways, ultimately determining the cell's fate.

DNA Damage Response and Cell Cycle Arrest

The presence of DSBs is a critical danger signal that activates the DNA Damage Response (DDR) pathway. Sensor proteins like the MRN complex (Mre11-Rad50-Nbs1) detect the breaks and activate the ATM (Ataxia-Telangiectasia Mutated) kinase.[13] ATM then phosphorylates a host of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[13]

Activation of p53 leads to the transcriptional upregulation of p21 (also known as CIP1/WAF1), a cyclin-dependent kinase (CDK) inhibitor.[14][15] By inhibiting CDK complexes, p21 enforces cell cycle arrest, typically at the G0/G1 or G2/M phases.[13][14] This pause provides the cell with an opportunity to repair the DNA damage before proceeding with division, thereby preventing the propagation of mutations.[13] Studies have shown that epirubicin treatment leads to a significant cell-cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells and at the G2/M phase in osteoblasts.[14][16]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death). Epirubicin has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[16][17]

-

Extrinsic Pathway : This pathway involves the upregulation of death receptors and their ligands, such as FasL and FADD, leading to the activation of caspase-8.[16][17]

-

Intrinsic Pathway : This is often triggered by p53 and involves changes in the mitochondrial membrane potential. Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[16][17] This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3.[16][17]

The activation of these caspase cascades dismantles the cell in a controlled manner, leading to its elimination.[18]

Caption: Signaling pathways activated by epirubicin-induced DNA damage.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to epirubicin's pharmacokinetics and its effects on cell cycle progression.

Table 1: Pharmacokinetic Parameters of Epirubicin in Cancer Patients Data from single-dose intravenous infusions in patients with solid tumors.[19]

| Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | t½γ (h) | CL (L/h) | Vss (L/kg) |

| 75 | 5.3 ± 1.5 | 1.7 ± 0.3 | 32.1 ± 5 | 83 ± 14 | 27 ± 11 |

| 120 | 9.0 ± 3.5 | 3.4 ± 0.7 | 33.7 ± 4 | 65 ± 13 | 23 ± 7 |

| 150 | 9.3 ± 2.9 | 4.2 ± 0.8 | 31.1 ± 6 | 69 ± 13 | 21 ± 7 |

| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration curve; t½γ: Terminal phase half-life; CL: Plasma clearance; Vss: Steady-state volume of distribution. Values are mean ± SD. |

Table 2: Effect of Epirubicin on Cell Cycle Distribution in MCF-7 Cells MCF-7 cells were treated with Epirubicin for 48 hours.[14]

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.3 | 34.2 | 10.5 |

| Epirubicin (0.8 µM) | 70.1 | 20.5 | 9.4 |

| Epirubicin (1.5 µM) | 75.8 | 16.3 | 7.9 |

| **P < 0.01 compared with the control group. |

Experimental Protocols

Characterizing the activity of topoisomerase II inhibitors like epirubicin involves a range of in vitro and cell-based assays.

Protocol 1: Topoisomerase II DNA Decatenation Assay (in vitro)

This assay assesses the ability of a compound to inhibit the catalytic activity of purified topoisomerase II.[7][8][20]

-

Principle : Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA).[9] When the enzyme is active, the large kDNA network is resolved into smaller, decatenated DNA mini-circles that can migrate into an agarose gel. Inhibitors prevent this process, leaving the kDNA trapped in the loading well.

-

Methodology :

-

Reaction Setup : In a microcentrifuge tube on ice, combine assay buffer (containing ATP), 200-300 ng of kDNA substrate, and the test compound (epirubicin) at various concentrations.[7][21] A solvent control (e.g., DMSO) must be included.[21]

-

Enzyme Addition : Add 1-5 units of purified human topoisomerase IIα to each reaction tube.[7]

-

Incubation : Incubate the reaction mixture at 37°C for 30 minutes.[7][8]

-

Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[21]

-

Electrophoresis : Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a high voltage to resolve the DNA forms.[21]

-

Visualization : Visualize the DNA bands under UV light. Decatenated mini-circles will migrate into the gel, while catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in decatenated product compared to the no-drug control.

-

Protocol 2: DNA Damage Assessment via Comet Assay (Cell-based)

This assay measures DNA double-strand breaks in individual cells.[22]

-

Principle : Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Methodology :

-

Cell Treatment : Treat cultured cells (e.g., primary osteoblasts) with various concentrations of epirubicin for a specified time (e.g., 24 hours).[22]

-

Slide Preparation : Mix harvested cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

-

Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis : Place the slides in a horizontal electrophoresis tank with alkaline or neutral buffer and apply an electric field.

-

Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis : Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized imaging software.

-

Caption: General experimental workflow for evaluating a topoisomerase II inhibitor.

Conclusion

This compound's efficacy as a chemotherapeutic agent is fundamentally linked to its role as a topoisomerase II inhibitor. By intercalating into DNA and stabilizing the cleavable complex, it generates cytotoxic double-strand breaks that overwhelm cellular repair mechanisms.[5][11] This damage triggers robust signaling responses, leading to cell cycle arrest and, ultimately, apoptotic cell death.[14][16] The detailed understanding of its molecular mechanism and the availability of robust experimental protocols for its study continue to be vital for optimizing its clinical use and for the development of novel anticancer therapies targeting DNA topoisomerases.

References

- 1. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, epirubicin Treatment Details [healthtree.org]

- 2. cphi-online.com [cphi-online.com]

- 3. This compound | C27H30ClNO11 | CID 65348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Epirubicin - Wikipedia [en.wikipedia.org]

- 12. embopress.org [embopress.org]

- 13. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. JCI - Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs [jci.org]

- 16. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ScholarWorks @ UTRGV - Research Symposium: Cyclophosphamide and Epirubicin Induce Apoptotic Cell Death In Microglia Cells [scholarworks.utrgv.edu]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. researchgate.net [researchgate.net]

- 21. topogen.com [topogen.com]

- 22. researchgate.net [researchgate.net]

Epirubicin Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Mechanism of Action, and Methodologies for Preclinical Evaluation

Introduction

Epirubicin Hydrochloride is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies, most notably breast cancer. As a stereoisomer of doxorubicin, it exhibits a comparable spectrum of antitumor activity but with a potentially more favorable toxicity profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its core molecular attributes, mechanisms of action, and detailed protocols for key in vitro and in vivo experimental assessments.

Physicochemical Properties

This compound is a synthetically derived cytotoxic agent. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀ClNO₁₁ | [1][2] |

| Molecular Weight | 579.99 g/mol | [3] |

| Alternate Molecular Weight | 580.0 g/mol | [1][2] |

| CAS Number | 56390-09-1 | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the synthesis and function of DNA. The key pathways are DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic cell death.

DNA Intercalation and Topoisomerase II Inhibition

This compound's planar anthracycline ring structure enables it to intercalate between DNA base pairs, thereby distorting the DNA helix and obstructing the processes of DNA replication and transcription. This physical impediment to the DNA machinery is a crucial aspect of its anticancer activity.

Furthermore, this compound is a potent inhibitor of topoisomerase II. This enzyme is essential for resolving topological stress in DNA during replication and transcription by creating transient double-strand breaks. Epirubicin stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of cellular damage that is a strong trigger for apoptosis.

Figure 1: Epirubicin's mechanism of DNA damage.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

This compound can undergo metabolic activation to a semiquinone form, which then reacts with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). This increase in intracellular ROS induces oxidative stress, leading to damage of cellular components including lipids, proteins, and DNA. The accumulation of cellular damage, particularly DNA damage, triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The intrinsic pathway is initiated by mitochondrial membrane permeabilization and the release of cytochrome c, which leads to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which also activates caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.

Figure 2: Apoptotic pathways activated by Epirubicin.

Experimental Protocols

Preparation and Handling of this compound for In Vitro Studies

This compound should be handled with care, following standard safety procedures for cytotoxic agents. Personnel should wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified biological safety cabinet.

To prepare a stock solution, dissolve this compound powder in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS) to a desired concentration. The solution should be protected from light and can be stored at -20°C for short periods. For cell culture experiments, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium immediately before use.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for an additional 15 minutes to 4 hours at room temperature with gentle shaking, protected from light.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as for the MTT assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Caspase-3 Activation

This technique is used to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Caspase-3 and cleaved Caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A decrease in the band for pro-caspase-3 (approx. 35 kDa) and an increase in the band for the cleaved fragment (approx. 17/19 kDa) indicate caspase-3 activation.

In Vivo Breast Cancer Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of breast cancer cells (typically 1-5 x 10⁶ cells), often mixed with Matrigel, into the flank or mammary fat pad of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (and a vehicle control) via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Figure 3: Overview of preclinical evaluation workflow.

Conclusion

This compound remains a cornerstone of cancer chemotherapy due to its well-characterized and potent mechanisms of action against tumor cells. A thorough understanding of its physicochemical properties and the molecular pathways it perturbs is essential for its effective use in research and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound, enabling researchers to investigate its efficacy and further elucidate its complex biological activities.

References

Epirubicin Hydrochloride: A Technical Guide to its Impact on DNA and RNA Synthesis

Abstract

Epirubicin Hydrochloride is a potent anthracycline antibiotic widely employed in chemotherapy. Its cytotoxic efficacy is primarily rooted in its profound and multifaceted disruption of nucleic acid synthesis. This technical guide provides an in-depth examination of the core mechanisms through which epirubicin inhibits DNA and RNA synthesis. We will explore its actions via DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species. Furthermore, this document details the downstream signaling pathways activated by epirubicin-induced cellular stress, including the DNA damage response and apoptosis. Quantitative data on its cytotoxic effects are presented, alongside detailed protocols for key experimental assays used to evaluate its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of epirubicin's molecular pharmacology.

Core Mechanisms of Action

Epirubicin's anti-neoplastic activity is not attributed to a single mode of action but rather a combination of coordinated molecular assaults that ultimately inhibit the synthesis of DNA and RNA, leading to cell death.[1] These mechanisms include direct interaction with the DNA helix, interference with essential enzymes of DNA replication and transcription, and the induction of oxidative stress.[2][3]

DNA Intercalation

The foundational mechanism of epirubicin's action is its ability to intercalate into the DNA structure.[3][4] The planar aromatic rings of the epirubicin molecule insert themselves between nucleotide base pairs of the double helix.[2][5] This physical insertion causes a distortion of the DNA conformation, which creates a steric hindrance that obstructs the progression of DNA and RNA polymerases along the DNA template.[3] This blockade effectively halts both DNA replication and transcription, thus inhibiting the synthesis of new nucleic acids.[1][5] Studies have shown that this binding can be preferential, with a higher affinity for GC base pairs.[6]

Topoisomerase II Inhibition

Epirubicin is a potent inhibitor, or "poison," of DNA topoisomerase II.[2][7] Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs) to allow DNA strands to pass through one another, and then religating the breaks.[8] Epirubicin interferes with this process by stabilizing the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the cleaved DNA strands.[3][7] By preventing the re-ligation step, epirubicin traps the enzyme on the DNA, leading to the accumulation of permanent, cytotoxic DSBs.[4][9]

Generation of Reactive Oxygen Species (ROS)

Epirubicin can undergo metabolic redox cycling, a process that generates highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[3][10] This occurs through the one-electron reduction of the anthracycline's quinone moiety to a semiquinone radical, which then transfers the electron to molecular oxygen.[10][11] The resulting ROS can inflict widespread oxidative damage on cellular macromolecules.[3] DNA is a primary target, leading to base modifications and strand breaks, which further contributes to the inhibition of DNA synthesis and repair.[12][13]

Ancillary Mechanisms

In addition to the primary mechanisms, epirubicin also inhibits DNA helicase activity.[1][2] By preventing the enzymatic unwinding of double-stranded DNA, it further interferes with the processes of replication and transcription.[5]

Quantitative Analysis of Epirubicin's Effects

The efficacy of epirubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. While direct measurement of DNA or RNA synthesis inhibition is possible, cytotoxicity assays are more common and serve as a reliable surrogate for the drug's overall disruptive impact.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| Hep G2 | Hepatoma | 1.6 µg/mL | 24 hours | [14] |

| BT-20 | Breast Cancer | 28.3 ± 6.1 ng/mL | Not Specified | [15] |

| SIM-A9 | Microglia | CC50 < 1 µM | 24 hours | [16] |

| 4T1 | Breast Cancer | CC50 approx. 2.5 µM | 24 hours | [16] |

| ZR75-1 | Breast Cancer | ~10 nM | Not Specified | [17] |

| MDA-MB-231 | Breast Cancer | ~10 nM | Not Specified | [17] |

Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure duration. CC50 (Cytotoxic Concentration 50%) is analogous to IC50 for cell viability.

One study noted that in doxorubicin-sensitive cells, DNA synthesis inhibition required much higher drug concentrations than growth inhibition, whereas in resistant cells, the concentrations were similar.[18] This suggests that in sensitive cells, mechanisms other than immediate synthesis blockage (like apoptosis induction) contribute significantly to cytotoxicity at lower concentrations.[18]

Signaling Pathways Activated by Epirubicin

The extensive DNA damage and cellular stress induced by epirubicin trigger a cascade of intracellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptotic pathways, which ultimately determine the cell's fate.

DNA Damage Response and Cell Cycle Arrest

The DSBs generated by topoisomerase II inhibition and ROS are potent activators of the DDR pathway. A key early event is the phosphorylation of the histone variant H2AX to form γ-H2AX at the sites of damage.[16] This serves as a docking platform for DNA repair proteins. The DDR cascade activates checkpoint proteins like p53 and p16, which can halt the cell cycle to allow time for repair.[16][19] Epirubicin has been shown to induce cell cycle arrest in the G1 and G2/M phases, preventing cells with damaged DNA from proceeding through mitosis.[16][19][20] If the damage is too severe to be repaired, these same pathways can pivot to initiate apoptosis.

Induction of Apoptosis

Epirubicin is a potent inducer of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[20][21]

-

Extrinsic Pathway: Involves the upregulation of death receptors and their ligands, such as FasL, leading to the recruitment of the adaptor protein FADD and subsequent activation of the initiator caspase-8.[20][21]

-

Intrinsic Pathway: Triggered by intracellular stress, including DNA damage and ROS. This pathway is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[19][21] This shift leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the activation of caspase-9 and the executioner caspase-3.[20][21]

Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis by cleaving key cellular substrates.[19]

Key Experimental Protocols

Assessment of DNA Damage: The Comet Assay

The Comet Assay, or Single-Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[22][23]

Principle: Cells are embedded in an agarose gel on a microscope slide and lysed to remove membranes and proteins, leaving behind supercoiled DNA nucleoids. During electrophoresis, fragmented DNA (resulting from single- or double-strand breaks) migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23][24]

Detailed Protocol (Alkaline Conditions):

-

Cell Preparation: Treat cells with this compound at desired concentrations and for a specified duration. Harvest the cells and resuspend them in ice-cold 1x PBS at a concentration of approximately 2 x 10^5 cells/mL.[23]

-

Slide Preparation: Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 (v/v) ratio.[23] Immediately pipette 30-50 µL onto a pre-coated slide and cover with a coverslip. Solidify on a chilled plate for 10 minutes.[25]

-

Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.[25]

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in fresh, cold Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.[25]

-

Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes in the same buffer.[25] All steps should be performed in dim light to prevent additional DNA damage.

-

Neutralization and Staining: Gently drain the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes, repeating three times. Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.[25]

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.

Measurement of RNA Synthesis Rate: Nuclear Run-On Assay

The nuclear run-on assay measures the rate of transcription initiation for specific genes at a given moment.[26][27]

Principle: Nuclei are isolated from cells, effectively "freezing" RNA polymerases that were actively transcribing genes. These nuclei are then incubated with radiolabeled ribonucleoside triphosphates (NTPs). The engaged polymerases "run on" along the DNA template, incorporating the labeled NTPs into the nascent RNA transcripts. The amount of labeled RNA produced for a specific gene is proportional to the number of active polymerases on that gene, reflecting its transcription rate.[26][28]

Detailed Protocol:

-

Nuclei Isolation: Treat cells with this compound. Harvest the cells, wash with cold PBS, and lyse the plasma membranes using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40). Pellet the nuclei by centrifugation.[29]

-

Run-On Reaction: Resuspend the isolated nuclei in a reaction buffer containing the four standard NTPs and one radiolabeled NTP (e.g., [α-³²P]UTP).[26] Incubate at 30-37°C for a short period (5-30 minutes) to allow for the elongation of initiated transcripts. New transcription initiation does not occur under these conditions.

-

RNA Purification: Terminate the reaction and treat with DNase to remove the DNA template. Follow this with a proteinase K digestion to remove proteins. Purify the radiolabeled nascent RNA transcripts using standard RNA extraction methods (e.g., TRIzol or column-based kits).[30]

-

Hybridization: Hybridize the purified labeled RNA to gene-specific DNA probes that have been immobilized on a membrane (e.g., a slot blot).

-

Detection and Quantification: Wash the membrane to remove non-specifically bound RNA. Detect the amount of radioactivity hybridized to each probe using autoradiography or phosphorimaging. The signal intensity for each gene is proportional to its transcription rate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Epirubicin - Wikipedia [en.wikipedia.org]

- 5. HealthTree [healthtree.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epirubicin-induced oxidative DNA damage and evidence for its repair in lymphocytes of cancer patients who are undergoing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis | Aging [aging-us.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative cytotoxicity, DNA synthesis inhibition and drug incorporation of eight anthracyclines in a model of doxorubicin-sensitive and -resistant rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Apoptosis Mechanism of Epirubicin Combined with BCG on Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 26. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. How Does the Nuclear Run on Assay Work? [geneticistusa.com]

- 28. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. air.unimi.it [air.unimi.it]

- 30. In situ probe and inhibitory RNA synthesis using streamlined gene cloning with Gibson assembly - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-Tumor Activity of Epirubicin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anti-tumor activities of Epirubicin Hydrochloride, a prominent anthracycline chemotherapeutic agent. Epirubicin is utilized in the treatment of various cancers, including breast, gastric, ovarian, and lung cancers, as well as lymphomas[1][2]. This document synthesizes key findings from in vitro and in vivo studies, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting the replication and transcription processes of cancer cells. Its mechanisms are similar to other anthracyclines like doxorubicin but with a different spatial orientation of a hydroxyl group, which may contribute to its faster elimination and potentially reduced toxicity[1].

The primary mechanisms of action include:

-

DNA Intercalation: Epirubicin's planar rings insert themselves between the base pairs of DNA strands[1][3][4]. This physical distortion of the DNA helix interferes with DNA and RNA synthesis, crucial for cell division and growth[2][3].

-

Topoisomerase II Inhibition: The drug forms a stable complex with DNA and the enzyme topoisomerase II[1][3]. This prevents the re-ligation of DNA strands that are cleaved by the enzyme during replication, leading to irreversible DNA breaks and subsequent cell death[1][3].

-

Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, which produces cytotoxic free radicals[1][3][4]. These ROS inflict oxidative damage on essential cellular components like DNA, proteins, and cell membranes, contributing to apoptosis[3][5].

-

Cell Membrane Interaction: Epirubicin can also integrate into the lipid bilayer of cell membranes, altering their fluidity and function, which disrupts cellular processes like signal transduction and ion transport[3].

The cytotoxic effects of Epirubicin are cell cycle-nonspecific, though maximal cell death is observed during the S and G2 phases[1].

In Vitro Anti-Tumor Activity

Epirubicin has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.

Quantitative Data from In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative effects of Epirubicin on various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Other Observed Effects | Reference |

| U-87 | Glioma | 6.3 µM | Reduced MMP-9 secretion by 48-56%; Decreased VEGF levels; Inhibited cell migration by 28-59% at 1 µM. | [6] |

| MCF-7 | Breast Cancer | Not specified | Time- and concentration-dependent inhibition of proliferation; G0/G1 phase cell cycle arrest; Upregulation of p21cip1. | [7] |

| T47D | Breast Cancer | Not specified | Time- and concentration-dependent inhibition of proliferation; Upregulation of p21cip1. | [7] |

| THP-1 | Monocytic Leukemia | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |

| UM-UC-3 | Bladder Cancer | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |

| Hep G2 | Hepatocellular Carcinoma | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |

| MDA-MB-231 | Breast Cancer | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |

| SK-BR-3 | Breast Cancer | 9.8 - 639.4 ng/mL* | Inhibition of proliferation. | [8] |

| Note: The study on THP-1, UM-UC-3, Hep G2, MDA-MB-231, and SK-BR-3 cell lines reported a range of IC50 values for both the generic and branded products, confirming their bioequivalence. |

Signaling Pathway Modulation

Studies have shown that Epirubicin's anti-proliferative effects can be mediated by specific signaling pathways. For instance, in MCF-7 and T47D breast cancer cells, Epirubicin was found to inhibit proliferation by upregulating the expression of p21cip1, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G0/G1 phase[7]. In hepatocellular carcinoma, Epirubicin has been shown to enhance the anti-cancer effects of radioactive 125I seeds by downregulating the JAK/STAT1 pathway[9].

In Vivo Anti-Tumor Activity

Epirubicin's efficacy has been validated in various animal models, demonstrating its ability to inhibit tumor growth and prolong survival. It is active against a variety of murine tumors and human xenografts in athymic mice[5][10][11].

Quantitative Data from In Vivo Studies

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| Nude Mice | HCT-116 (Colon) Xenograft | Intravenous EPI | Effective tumor growth retardation, especially when combined with sonicated microbubbles. | [12] |

| Immunocompromised Mice | Ovarian Cancer PDX | Single administration of POLEPI (nanoparticle-encapsulated EPI) | By Day 5, POLEPI caused a 70% tumor reduction vs. 39% for free EPI. | [13] |

| Mice | Sarcoma-180 (Ascites) | 1.25 or 5.0 mg/kg/day i.v. on days 1, 5, 9 | Increased life span by 5.7-13.2% (1.25 mg/kg) and 22.2-34.3% (5.0 mg/kg). | [8] |

| Mice | Ehrlich Carcinoma (Solid) | 1.25 or 5.0 mg/kg/day i.v. on days 1, 5, 9 | Tumor inhibition rate of 38.1-44.8% (1.25 mg/kg) and 73.1-76.7% (5.0 mg/kg). | [8] |

| BALB/c and NVSG Mice | 4T1 (Breast) & A549 (Lung) Xenografts | Local injection of EPI gel | Significant tumor suppression. | [14] |

| F344 Rats | 9L Gliosarcoma | Intracranial EPI polymer on Day 5 | 50% long-term survivors; 75% when combined with oral TMZ. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of Epirubicin on cancer cell lines.

-

Cell Culture: Cancer cells (e.g., U-87, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is diluted to various concentrations in the culture medium. The existing medium is removed from the wells and replaced with the Epirubicin-containing medium. Control wells receive medium without the drug.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting viability against drug concentration.

In Vivo Xenograft Tumor Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of Epirubicin.

-

Animal Model: Immunocompromised mice (e.g., nude mice, BALB/c) aged 5-6 weeks are used.

-

Tumor Cell Inoculation: A suspension of cancer cells (e.g., HCT-116, A549) is injected subcutaneously into the flank of each mouse[12][14].

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 70-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Randomization: Mice are randomly assigned to treatment and control groups.

-

Drug Administration: Epirubicin is administered via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 5.0 mg/kg every 4 days)[8]. The control group receives a vehicle solution (e.g., saline).

-

Monitoring: Throughout the study, animal body weight, tumor volume, and general health are monitored.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a specific duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Conclusion

Preliminary studies consistently demonstrate that this compound is a potent anti-tumor agent with a well-defined, multi-modal mechanism of action. Its efficacy has been established in a variety of cancer cell lines and corresponding animal models. The data presented in this guide underscore its cytotoxic and anti-proliferative capabilities, providing a solid foundation for its clinical application and for further research into novel delivery systems and combination therapies to enhance its therapeutic index.

References

- 1. Epirubicin - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. getwelloncology.com [getwelloncology.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. Epirubicin Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Experiment on enhancing antitumor effect of intravenous this compound by acoustic cavitation in situ combined with phospholipid-based microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nanoparticle-Encapsulated Epirubicin Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of epirubicin sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocols for Epirubicin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the use of Epirubicin Hydrochloride, an anthracycline antibiotic, in cell culture experiments. It includes methodologies for assessing cytotoxicity, cell cycle progression, and apoptosis, along with a summary of its mechanism of action and effective concentrations in various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms. Primarily, it intercalates into DNA strands, a process where its planar rings insert between base pairs of the DNA helix.[1][2][3] This physical distortion inhibits DNA and RNA synthesis by impairing the function of enzymes crucial for replication and transcription.[1][2]

Furthermore, Epirubicin inhibits the enzyme topoisomerase II.[1][2][3] It stabilizes the complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands that have been cleaved by the enzyme.[1][2] This leads to an accumulation of DNA strand breaks, triggering DNA damage response pathways and ultimately culminating in programmed cell death (apoptosis).[1]

Another significant aspect of Epirubicin's mechanism is the generation of cytotoxic free radicals.[2][3][4] These reactive oxygen species (ROS) can cause damage to DNA, cell membranes, and mitochondria, contributing to the overall cytotoxicity of the drug.[2][3] Epirubicin's activity is observed throughout the cell cycle, with maximal cell death occurring during the S and G2 phases.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Concentration Range | Incubation Time | Effect | IC50 | Reference |

| Hep G2 (Human Hepatocellular Carcinoma) | 0.05-12 µg/mL | 24 hours | Cytotoxicity, Apoptosis Induction | 1.6 µg/mL | [5] |

| HepG2 (Human Hepatocellular Carcinoma) | Not specified | 48 hours | Cytotoxicity | 0.1 µM | [6] |

| MCF-7 (Human Breast Adenocarcinoma) | 0.8 µM, 1.5 µM | 48 hours | G0/G1 Phase Cell Cycle Arrest | Not specified | [7] |

| T47D (Human Breast Cancer) | Various | 24, 36, 48 hours | Inhibition of Proliferation | Not specified | [7] |

| U-87 (Human Glioblastoma) | 0.5-100 µM | 48 hours | Cytotoxicity, Reduced Proliferation | 6.3 µM | [8] |

| SIM-A9 (Murine Microglia) | Various | 24 hours | Cell Death | 1.0 µM (CC50) | [9] |

| 4T1 (Murine Breast Cancer) | Various | 24 hours | Cell Death | 5 µM (CC50) | [9] |

| NCI-H460 (Human Lung Cancer) | Not specified | 48 hours | Cytotoxicity | 0.02 µM | [6] |

| Primary Osteoblasts | 0.1 µM, 1 µM | 24 hours | G2/M Phase Arrest, Apoptosis | Not specified | [10][11] |

| MDA-MB-231 (Human Breast Adenocarcinoma) | Not specified | 72 hours | Apoptosis Induction | Not specified | [12] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Target cancer cell line (e.g., Hep G2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottomed microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete growth medium.[8]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in fresh growth medium. A common concentration range to test is 0.5-100 µM.[8]

-

Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Epirubicin. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][8]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Target cancer cell line

-

Complete growth medium

-

6-well plates or culture flasks

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), cold

-

70% Ethanol, cold

-

RNase A solution (e.g., 100 µg/mL in PBS)[13]

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[13]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.8 µM and 1.5 µM for MCF-7 cells) for a specific duration (e.g., 48 hours).[7] Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to a centrifuge tube and spin down at a low speed.

-

Wash the cell pellet once with cold PBS.[14]

-